3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a substituted pyridazine derivative featuring a piperazine ring and a 2-methylphenyl substituent. While its specific source in nature is not identified in the provided literature, its structural components suggest potential applications in medicinal chemistry and as a building block for more complex molecules. The piperazine moiety is frequently encountered in pharmaceuticals, indicating potential biological activity for this compound. []
3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The structure of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine features a pyridazine ring substituted with a piperazine moiety and a 2-methylphenyl group, contributing to its unique chemical behavior and biological interactions.
The compound can be synthesized through various chemical reactions involving piperazine and pyridazine derivatives. Research articles and patents have documented methods for its synthesis, characterization, and evaluation of its biological properties, indicating a growing interest in this compound within the scientific community .
3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is classified as a heterocyclic organic compound, specifically a piperazine derivative. It falls under the category of nitrogen-containing compounds due to the presence of piperazine and pyridazine rings in its structure. This classification is significant as it often correlates with specific biological activities and mechanisms of action.
The synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine typically involves multi-step processes that may include nucleophilic substitutions and cyclization reactions. A common approach is the reaction of 2-methylphenyl derivatives with piperazine in the presence of appropriate catalysts or reagents to facilitate the formation of the desired pyridazine structure.
One synthesis method involves starting with a substituted pyridazine, which is reacted with piperazine under controlled conditions. For instance, using dichloromethane as a solvent and sodium carbonate as a base can lead to efficient formation of the target compound. The reaction conditions, including temperature and time, are crucial for optimizing yield and purity .
The molecular formula of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine can be represented as C_{16}H_{20}N_{4}. The structure features a central pyridazine ring bonded to a piperazine group at one position and a 2-methylphenyl group at another. This arrangement allows for various interactions with biological targets.
Key structural data includes:
3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine can participate in various chemical reactions typical for piperazines and heterocycles. These include:
Reactions may utilize common reagents such as halogenated compounds or acid chlorides to introduce additional functional groups or modify existing ones. For example, reacting with isocyanates can yield urea derivatives that may enhance biological activity .
The mechanism of action for compounds like 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine often involves interaction with specific biological targets such as enzymes or receptors. For instance, it may act as an inhibitor for certain enzymes involved in cancer pathways or microbial resistance.
Studies have shown that similar piperazine derivatives exhibit inhibitory activity against poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms . The binding affinity and specificity towards these targets are influenced by the structural features of the compound.
The physical properties of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine include:
Chemical properties involve reactivity patterns typical of piperazines and heterocycles:
3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine has potential applications in drug development, particularly as:
Research continues into optimizing its efficacy and exploring new therapeutic applications based on its unique chemical properties .
The synthesis of 3-(2-methylphenyl)-6-piperazin-1-ylpyridazine (C₁₅H₁₈N₄O) relies on sequential functionalization of the piperazine ring, leveraging its ambident nucleophilicity. A representative three-step approach begins with N-Boc protection of piperazine to prevent dialkylation, followed by nucleophilic aromatic substitution (SNAr) between 1-Boc-piperazine and 3,6-dichloropyridazine. This step selectively replaces the C6 chlorine due to its enhanced leaving group ability compared to C3 chlorine, yielding tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate [6]. The C3 position is then functionalized via Suzuki-Miyaura cross-coupling with 2-methylphenylboronic acid under Pd catalysis, introducing the 2-methylphenyl group. Final deprotection with trifluoroacetic acid liberates the target compound [6].
Alternative routes employ N-alkylation of pre-functionalized pyridazines. For example, 3-bromo-6-hydrazinopyridazine undergoes alkylation with N-(2-chloroethyl)-N-(2-methylphenyl)ethylamine, followed by ring closure under basic conditions to form the piperazine ring directly on the pyridazine core. This method circumvents regioselectivity challenges but requires stringent temperature control (0–5°C) to minimize oligomerization [6].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Molecular Formula | Role | Key Reaction Conditions |
---|---|---|---|
3,6-Dichloropyridazine | C₄H₃Cl₂N₂ | Core scaffold | — |
tert-butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | N-Protected reactant | — |
3-Chloro-6-(1-Boc-piperazinyl)pyridazine | C₁₃H₁₈ClN₄O₂ | SNAr product | K₂CO₃, DMF, 80°C, 12h |
3-(2-Methylphenyl)-6-(1-Boc-piperazinyl)pyridazine | C₂₀H₂₅N₄O₂ | Suzuki coupling product | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100°C |
Regioselective installation of the piperazine moiety at the C6 position of pyridazine exploits the differential reactivity of halogens in 3,6-dihalopyridazines. The C6 chlorine is 12× more reactive toward SNAr than C3 due to enhanced polarization from the adjacent nitrogen, allowing chemoselective displacement by piperazine without protecting groups when stoichiometry is controlled (1:1 piperazine/pyridazine) [6] [9]. This reaction proceeds optimally in polar aprotic solvents (e.g., DMF, NMP) with inorganic bases (K₂CO₃ or Cs₂CO₃) at 60–80°C, achieving >85% yield. The subsequent functionalization of C3 typically employs cross-coupling, but direct SNAr is feasible with electron-deficient aryl halides. For example, 3-iodo-6-piperazin-1-ylpyridazine couples with o-cresol under Ullmann conditions (CuI, phenanthroline) to form the 2-methylphenyl ether derivative, though this route is less efficient for direct C-C bond formation [9].
Halogenated precursors like 3-bromo-6-piperazin-1-ylpyridazine (CAS 90434-90-5) serve as versatile intermediates. Their reactivity is enhanced by the electron-donating piperazine group, enabling Pd-catalyzed couplings for installing aryl, vinyl, or alkynyl groups at C3. Computational studies (SMILES: Cc1ccc(nn1)N2CCNCC2; InChIKey: VJRHTFKXROTZLL-UHFFFAOYSA-N) confirm reduced electron density at C3/C6 positions post-substitution, guiding further modifications [9].
Transition-metal catalysis enables direct C-N bond formation between halopyridazines and piperazines. Pd-based systems (e.g., Pd₂(dba)₃/Xantphos) facilitate Buchwald-Hartwig coupling of 3-chloro-6-phenylpyridazine with N-methylpiperazine in toluene at 100°C, achieving 92% yield. This method tolerates diverse N-substituted piperazines but requires anhydrous conditions and catalyst loadings of 2–5 mol% [6] [7].
Copper catalysis offers a lower-cost alternative. CuI/1,10-phenanthroline catalyzes the coupling of 3-iodopyridazine with piperazine in DMSO at 90°C (yield: 78%). However, competitive homocoupling and amine oxidation necessitate additives like ascorbic acid [7]. Ultrasonic irradiation dramatically enhances both approaches: Pd-catalyzed reactions under ultrasound (40 kHz) complete in 15 minutes (vs. 12 hours thermally) with 99% conversion due to accelerated oxidative addition and improved mass transfer [7].
Table 2: Catalyst Performance Comparison
Catalyst System | Substrate Pair | Conditions | Yield (%) | Byproducts |
---|---|---|---|---|
Pd(OAc)₂/XPhos | 3-Br-pyridazine + N-Me-piperazine | Toluene, 100°C, 12h | 92 | <2% bis-piperazinyl adduct |
CuI/phenanthroline | 3-I-pyridazine + piperazine | DMSO, 90°C, 24h | 78 | 8% homocoupled pyridazine |
Pd/C + ultrasound (40 kHz) | 3-Cl-pyridazine + morpholine | EtOH, 50°C, 0.25h | 99 | None detected |
Metal-free (LiHMDS) | 3-SO₂Me-pyridazine + piperazine | THF, 25°C, 1h | 95 | <1% sulfone reduction |
Solvent polarity critically influences SNAr rates in pyridazine-piperazine conjugation. High-polarity solvents (DMSO, ε = 46.7) accelerate the reaction 4.3× compared to THF (ε = 7.6) due to stabilization of the anionic transition state. However, DMSO complicates product isolation, making toluene/water biphasic systems preferable for industrial scale-ups despite slower kinetics. Temperature optimization reveals an Arrhenius-type dependence: increasing from 25°C to 80°C in DMF reduces reaction time from 48 hours to 2 hours but risks N,N-dialkylation above 90°C [6] [7].
Ring-closure reactions to form pyridazine cores require precise thermal control. Cyclodehydration of 1-(2-methylphenyl)-6-hydrazinyl-1,2-dihydropyridazine-3,4-dione proceeds via reflux in acetic acid (110°C), but microwave irradiation (150°C, sealed vessel) cuts reaction time from 8 hours to 20 minutes while suppressing decarboxylation. Solvent-free conditions under ball-milling provide comparable efficiency but are limited by substrate volatility [7].
Table 3: Solvent/Temperature Effects on SNAr Efficiency
Solvent | Dielectric Constant (ε) | Temperature (°C) | Reaction Time (h) | Yield (%) | Dialkylation Byproduct (%) |
---|---|---|---|---|---|
DMSO | 46.7 | 80 | 1.5 | 96 | 0.5 |
DMF | 36.7 | 80 | 2.0 | 92 | 1.2 |
NMP | 32.2 | 80 | 3.0 | 89 | 1.8 |
Toluene | 2.4 | 110 | 24 | 75 | 8.5 |
Water | 80.1 | 100 | 0.5 | 82 | 15.0* |
*High byproduct due to hydrolysis competing with nucleophilic attack
Ultrasound-assisted synthesis minimizes waste in piperazine-pyridazine coupling. Irradiation (20–40 kHz) during the SNAr of 3-chloro-6-methylpyridazine with piperazine in ethanol reduces the reaction time from 12 hours to 25 minutes and eliminates the need for excess piperazine. Cavitation-induced micro-mixing prevents localized hot spots that promote decomposition, lowering the E-factor (kg waste/kg product) from 18.7 (thermal) to 2.3 [7].
Solvent selection directly impacts environmental metrics. Switching from DMF to cyclopentyl methyl ether (CPME) in Pd-catalyzed couplings reduces the Process Mass Intensity (PMI) by 64% while maintaining yield. CPME’s low water solubility (0.5 g/100 mL) facilitates aqueous extraction, removing metal residues without chelating agents. Additionally, flow chemistry techniques enable inline purification of 3-(2-methylphenyl)-6-piperazin-1-ylpyridazine via silica cartridges, avoiding traditional column chromatography and reducing solvent consumption by 83% [7] [9].
Catalyst recycling further enhances sustainability. Magnetic Pd nanoparticles (Fe₃O₄@SiO₂-Pd) catalyze piperazine insertion into 3-bromopyridazine in water, allowing magnetic recovery and reuse for 10 cycles with <5% activity loss. This system achieves a turnover number (TON) of 9,800, contrasting with homogeneous catalysts (TON < 500) [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1